N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
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Overview
Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring closure.
Introduction of the Furan-2-ylmethylamino Group: The furan-2-ylmethylamino group is introduced through a nucleophilic substitution reaction. This step requires the use of a suitable furan derivative and an amine source.
Attachment of the 2-Methoxybenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 2-methoxybenzamide. This can be achieved through various coupling reactions, such as amide bond formation using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-ylmethylamino group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential use as a therapeutic agent.
Medicine: Due to its biological activities, the compound is being studied for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s unique properties make it suitable for various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can be compared with other thiadiazole derivatives, such as:
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: This compound has shown significant cytotoxic activity against cancer cell lines.
N-(furan-2-ylmethyl)-2-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. The following sections detail its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps including the formation of the thiadiazole ring and subsequent functionalization with furan and methoxybenzamide moieties. The general synthetic pathway includes:
- Formation of Thiadiazole : The initial step involves the condensation of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole core.
- Functionalization : Subsequent reactions introduce the furan and methoxybenzamide groups through nucleophilic substitution and acylation reactions.
Antimicrobial Activity
Thiadiazole derivatives have been noted for their antimicrobial properties. Studies indicate that compounds containing thiadiazole rings exhibit comparable antimicrobial activity to standard antibiotics such as ciprofloxacin. For instance, derivatives with specific substituents on the thiadiazole ring have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Microbial Strain | MIC (µg/mL) |
---|---|---|
1 | M. tuberculosis | 3.125 |
2 | Staphylococcus aureus | 8.0 |
3 | Escherichia coli | 16.0 |
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown moderate to good activity against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The IC50 values for these activities were reported as follows:
Table 2: Anticancer Activity of Thiadiazole Derivatives
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 63.2 |
A549 | 52.0 |
HCT15 | 28.0 |
The structure-activity relationship studies indicate that specific substitutions on the benzamide and thiadiazole rings significantly enhance cytotoxicity against cancer cells .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Intercalation : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells .
- Antioxidant Properties : Thiadiazoles are also known to exhibit antioxidant activities, which may contribute to their cytoprotective effects in normal cells while targeting malignant cells .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in treating infections and cancers:
- Case Study on Anti-Tubercular Activity : A study evaluated a series of thiadiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, finding several compounds with MIC values below 10 µg/mL .
- Case Study on Anticancer Efficacy : Another investigation assessed the anticancer properties of a novel thiadiazole derivative against multiple cancer cell lines, demonstrating significant growth inhibition and low toxicity towards normal cells .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-24-13-7-3-2-6-12(13)15(23)19-16-20-21-17(27-16)26-10-14(22)18-9-11-5-4-8-25-11/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIITNGWSQZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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